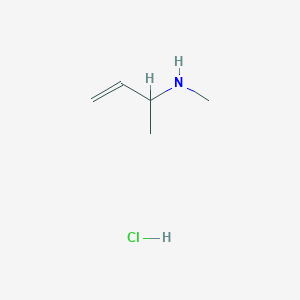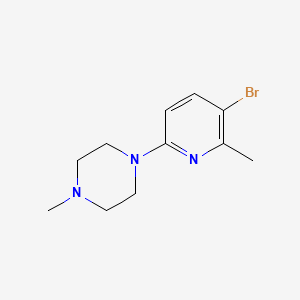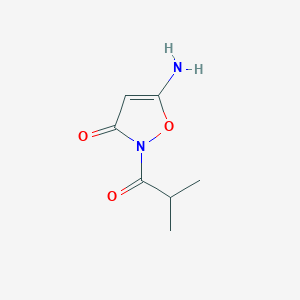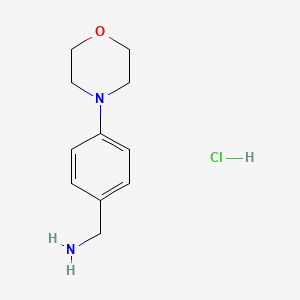
(4-morpholin-4-ylbenzyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-morpholin-4-ylbenzyl)amine hydrochloride is an organic compound with the chemical formula C11H17ClN2O. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is used in various scientific experiments and has applications in the field of medicine as a synthetic intermediate for the synthesis of various drugs and compounds.
作用机制
Mode of Action
As with many organic compounds, it likely interacts with its targets through a variety of mechanisms, potentially including binding to receptors or enzymes, altering cellular processes, or modulating signal transduction pathways . More detailed studies are required to elucidate the specific interactions of 4-Morpholinobenzylamine hydrochloride with its targets.
Biochemical Pathways
Given its complex structure, it may potentially influence multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
It is likely that the compound exerts its effects through a combination of interactions with its targets and influences on biochemical pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 4-Morpholinobenzylamine hydrochloride
生化分析
Cellular Effects
4-Morpholinobenzylamine hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of 4-Morpholinobenzylamine hydrochloride involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound can also influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes . These interactions result in various biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Morpholinobenzylamine hydrochloride can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Morpholinobenzylamine hydrochloride can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-Morpholinobenzylamine hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in physiological and biochemical parameters. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . High doses of 4-Morpholinobenzylamine hydrochloride can lead to toxic or adverse effects, including organ damage and metabolic disturbances.
Metabolic Pathways
4-Morpholinobenzylamine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can affect the metabolism of amino acids and neurotransmitters by modulating the activity of key enzymes in these pathways . These interactions can lead to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of 4-Morpholinobenzylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments . The distribution of 4-Morpholinobenzylamine hydrochloride can influence its localization and activity within the cell.
Subcellular Localization
4-Morpholinobenzylamine hydrochloride is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its subcellular localization can affect its activity and function. For example, the compound may be directed to specific compartments by targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
准备方法
The preparation of (4-morpholin-4-ylbenzyl)amine hydrochloride involves several synthetic routes and reaction conditions. One common method is the bromination of morpholine to form morpholinobenzylamine, which is then converted to this compound through a series of chemical reactions. This process typically involves heating the reaction in a suitable solvent under appropriate conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the final product.
化学反应分析
(4-morpholin-4-ylbenzyl)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
(4-morpholin-4-ylbenzyl)amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.
Biology: It is used in biochemical studies to investigate the interactions between molecules.
Medicine: It serves as a precursor in the synthesis of anti-tumor drugs and other pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
相似化合物的比较
(4-morpholin-4-ylbenzyl)amine hydrochloride can be compared with other similar compounds, such as:
Benzylamine: A simpler compound with a similar structure but lacking the morpholine ring.
Butenafine hydrochloride: A synthetic benzylamine antifungal agent with a different mechanism of action.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other similar compounds .
属性
IUPAC Name |
(4-morpholin-4-ylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c12-9-10-1-3-11(4-2-10)13-5-7-14-8-6-13;/h1-4H,5-9,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPSVZJTAZJLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
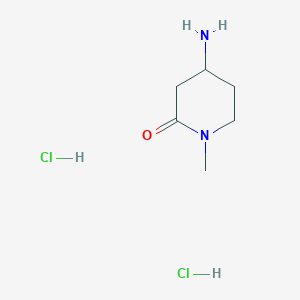
![4-[(2-Hydroxypropyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1379557.png)
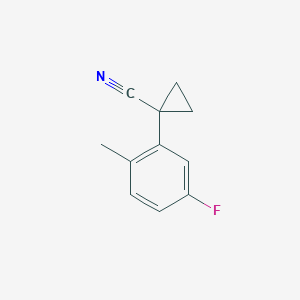

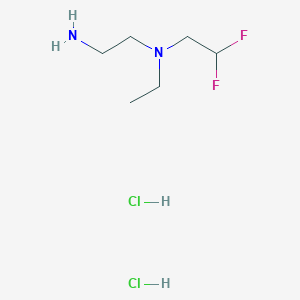
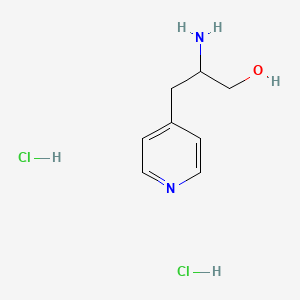
![Tert-butyl 4-[(pyridin-2-ylmethyl)amino]azepane-1-carboxylate](/img/structure/B1379566.png)
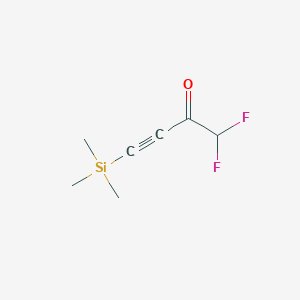
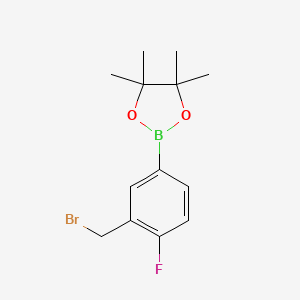
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1379573.png)

